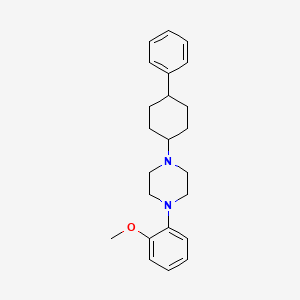![molecular formula C17H19NO5S B5849190 ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)
ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate, commonly known as ESI, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
ESI inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the amino acid residues in the active site, thereby preventing the enzyme or protein from functioning properly. The exact mechanism of action of ESI varies depending on the enzyme or protein being targeted.
Biochemical and Physiological Effects
ESI has been found to have various biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells by inhibiting carbonic anhydrase IX. It has also been found to improve cognitive function by inhibiting acetylcholinesterase. Additionally, ESI has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
実験室実験の利点と制限
ESI has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, ESI has some limitations for lab experiments. It is a sulfonamide derivative, which can lead to issues with solubility and stability. Additionally, ESI has been found to have some off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on ESI. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of more effective cancer therapies. Another area of research is the development of ESI analogs with improved solubility and stability. This could improve the usefulness of ESI in lab experiments. Additionally, further research is needed to fully understand the off-target effects of ESI and how they can be minimized.
合成法
ESI can be synthesized using different methods, including the reaction of 4-aminobenzoic acid with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with ethyl iodide to produce ESI. Other methods involve using different reagents and solvents to produce the compound.
科学的研究の応用
ESI has been extensively used in scientific research due to its ability to inhibit certain enzymes and proteins. It has been found to inhibit carbonic anhydrase IX, a protein that is overexpressed in various cancer cells. This inhibition has been found to reduce the growth and proliferation of cancer cells. ESI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition has been found to improve cognitive function in animal models.
特性
IUPAC Name |
ethyl 4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(19)13-5-7-14(8-6-13)18-24(20,21)15-9-10-16(22-3)12(2)11-15/h5-11,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRJMNWDFDSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)


methanone](/img/structure/B5849140.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)





